molecular formula C16H11Br2NO4S B6434397 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate CAS No. 2419362-01-7

5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate

Cat. No. B6434397
CAS RN: 2419362-01-7
M. Wt: 473.1 g/mol
InChI Key: CCXIXZRAJCDSBI-UHFFFAOYSA-N
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Description

5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate (DBQMS) is a molecule that has been extensively studied for its potential applications in the laboratory and industrial settings. DBQMS is a member of the quinoline family, which consists of heterocyclic aromatic compounds that are typically used in organic synthesis. DBQMS has been found to be a useful reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications.

Scientific Research Applications

5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate has been studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is not entirely understood. However, it is believed that the molecule acts as an electron-withdrawing group, which allows for the formation of new bonds between molecules. Additionally, the molecule is thought to act as a Lewis acid, which can facilitate the formation of new covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it is believed that the molecule may have antioxidant properties, which could make it useful for the treatment of certain diseases. Additionally, the molecule has been studied for its potential to act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, the molecule has been found to be an effective catalyst for the synthesis of organic compounds. The main limitation of using this compound in laboratory experiments is that it has not yet been extensively studied and its mechanism of action is not fully understood.

Future Directions

The potential future directions for the use of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. Additionally, the molecule could be studied for its potential to act as a fluorescent probe for the detection of metal ions. Finally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent.

Synthesis Methods

5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is typically synthesized through a two-step reaction process. The first step involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 5,7-dibromoquinoline in the presence of a base such as sodium hydroxide. This reaction results in the formation of a quinoline sulfonate, which is then reacted with sodium bicarbonate to yield the desired this compound product. The reaction can be carried out in a variety of solvents, such as dichloromethane, ethyl acetate, acetonitrile, and dimethylformamide.

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXIXZRAJCDSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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